molecular formula C10H18FNO3 B2940489 tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1207853-00-6

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2940489
CAS No.: 1207853-00-6
M. Wt: 219.256
InChI Key: MZJMMRVKXQOTDV-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their diverse biological activities and importance in various fields such as medicinal chemistry, organic synthesis, and material science

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for creating chiral centers in molecules.

Biology

In biological research, it can act as a probe or intermediate in the study of enzyme functions and metabolic pathways. Its fluorinated group is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor ligands.

Medicine

This compound has potential applications in drug development. The fluoromethyl group can enhance the metabolic stability of pharmaceutical compounds, making it an attractive feature for designing new medications.

Industry

In the materials science industry, pyrrolidine derivatives like this one are explored for their potential use in creating polymers and advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves multiple steps, beginning with the construction of the pyrrolidine ring. One common method is to start with a chiral precursor, such as an amino acid derivative, and then introduce the fluoromethyl group via nucleophilic substitution. The final step typically involves protecting the hydroxyl group and the carboxyl group to achieve the desired tert-butyl ester.

Typical reaction conditions include the use of bases like potassium carbonate or sodium hydride, polar solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions depending on the step.

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for cost, yield, and scalability. Continuous flow reactors and automated synthesis setups are often employed. These methods ensure high reproducibility and efficiency, which is critical for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions It Undergoes

tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo a variety of chemical reactions due to its functional groups.

  • Oxidation: : The hydroxyl group can be oxidized to a ketone or carboxylic acid.

  • Reduction: : The fluoromethyl group can be reduced to a methyl group.

  • Substitution: : The fluorine atom can be substituted by other nucleophiles like thiols, amines, or halides.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Nucleophiles such as sodium thiolate (NaSR) or sodium azide (NaN3).

Major Products Formed

  • Oxidation: : Fluoromethyl ketone or carboxylic acid derivatives.

  • Reduction: : Methyl-substituted pyrrolidine derivatives.

  • Substitution: : Various substituted pyrrolidines depending on the nucleophile used.

Mechanism of Action

tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Molecular Targets and Pathways Involved

The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. The exact mechanism can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxypyrrolidine derivatives: : These compounds share the core structure but differ in the substituents attached to the pyrrolidine ring.

  • tert-Butyl pyrrolidine carboxylates: : Compounds with similar protecting groups but different functional groups attached to the pyrrolidine ring.

Highlighting its Uniqueness

tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its specific stereochemistry and the presence of both fluoromethyl and hydroxyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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